molecular formula C20H14BrN5O B3878294 5-amino-3-[(Z)-2-(5-bromo-2-methoxyphenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile

5-amino-3-[(Z)-2-(5-bromo-2-methoxyphenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile

Cat. No.: B3878294
M. Wt: 420.3 g/mol
InChI Key: GVKHALYLJVHNNC-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-3-[(Z)-2-(5-bromo-2-methoxyphenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with amino, cyano, and phenyl groups, along with a bromo-methoxyphenyl moiety. Its unique structure makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-[(Z)-2-(5-bromo-2-methoxyphenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate hydrazine derivatives with α,β-unsaturated nitriles under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile, and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups, leading to the formation of corresponding oxides or quinones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The bromo group in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) under mild heating conditions.

Major Products Formed

    Oxidation: Formation of nitro or quinone derivatives.

    Reduction: Formation of primary amines or other reduced derivatives.

    Substitution: Formation of azide or thiol-substituted derivatives.

Scientific Research Applications

5-amino-3-[(Z)-2-(5-bromo-2-methoxyphenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5-amino-3-[(Z)-2-(5-bromo-2-methoxyphenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-3-[(Z)-2-(4-bromo-2-methoxyphenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile
  • 5-amino-3-[(Z)-2-(5-chloro-2-methoxyphenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile

Uniqueness

Compared to similar compounds, 5-amino-3-[(Z)-2-(5-bromo-2-methoxyphenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile stands out due to the presence of the bromo-methoxyphenyl moiety, which can impart unique electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

5-amino-3-[(Z)-2-(5-bromo-2-methoxyphenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN5O/c1-27-18-8-7-15(21)10-13(18)9-14(11-22)19-17(12-23)20(24)26(25-19)16-5-3-2-4-6-16/h2-10H,24H2,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKHALYLJVHNNC-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C(\C#N)/C2=NN(C(=C2C#N)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-3-[(Z)-2-(5-bromo-2-methoxyphenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-amino-3-[(Z)-2-(5-bromo-2-methoxyphenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile
Reactant of Route 3
5-amino-3-[(Z)-2-(5-bromo-2-methoxyphenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile
Reactant of Route 4
5-amino-3-[(Z)-2-(5-bromo-2-methoxyphenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile
Reactant of Route 5
5-amino-3-[(Z)-2-(5-bromo-2-methoxyphenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-amino-3-[(Z)-2-(5-bromo-2-methoxyphenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.